ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Medicinal chemistry Process chemistry Building block procurement

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) is a pyrazole derivative bearing a trifluoromethyl group at the 3-position, an N-methyl substituent, and an ethyl acetate side chain at the 5-position, with a molecular formula of C9H11F3N2O2 and a molecular weight of 236.19 g/mol. It belongs to the 1H-pyrazole-5-acetic acid ester subclass and is supplied as a research intermediate in purities typically ≥95% or ≥97% from multiple vendors, with a recommended storage temperature of 2–8°C.

Molecular Formula C9H11F3N2O2
Molecular Weight 236.19 g/mol
Cat. No. B8264273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate
Molecular FormulaC9H11F3N2O2
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=NN1C)C(F)(F)F
InChIInChI=1S/C9H11F3N2O2/c1-3-16-8(15)5-6-4-7(9(10,11)12)13-14(6)2/h4H,3,5H2,1-2H3
InChIKeyWKAHVNAQRFKEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8): Core Identity and Procurement Baseline for a Trifluoromethylpyrazole Acetate Building Block


Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) is a pyrazole derivative bearing a trifluoromethyl group at the 3-position, an N-methyl substituent, and an ethyl acetate side chain at the 5-position, with a molecular formula of C9H11F3N2O2 and a molecular weight of 236.19 g/mol . It belongs to the 1H-pyrazole-5-acetic acid ester subclass and is supplied as a research intermediate in purities typically ≥95% or ≥97% from multiple vendors, with a recommended storage temperature of 2–8°C [1]. Its structural features—the CF3 group for metabolic stability, the ester handle for further derivatization, and the specific 1,3,5-substitution pattern on the pyrazole ring—position it as a versatile building block for medicinal chemistry and agrochemical discovery programs .

Why Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate Cannot Be Casually Interchanged with Its Methyl Ester, Free Acid, or Regioisomeric Analogs


Although the pyrazole-5-acetic acid ester subclass contains several close analogs differing only in the ester alkyl group (methyl vs. ethyl) or the oxidation state of the side chain (free acid vs. ester), each variant introduces distinct molecular weight, lipophilicity, and hydrogen-bonding capacity that directly impact downstream synthetic efficiency, purification behavior, and—when the scaffold is carried into a bioactive series—pharmacokinetic properties . The ethyl ester (MW 236.19) is 14.03 g/mol heavier than the methyl ester (MW 222.16) and 28.05 g/mol heavier than the free acid (MW 208.14), differences that translate into altered boiling points, retention times, and crystallization behavior critical for process chemistry reproducibility . Furthermore, regioisomeric 1H-pyrazole-1-acetic acid ethyl esters (e.g., CAS 299405-24-6) place the acetate side chain at N1 rather than C5, fundamentally changing the vector of derivatization and the electronic environment of the pyrazole ring [1]. Substitution without verification of the specific CAS number risks introducing an isomer or homolog with divergent reactivity in subsequent amide coupling, hydrolysis, or heterocycle-forming steps.

Quantitative Differentiation Evidence for Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate vs. Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester and Free Acid

The target ethyl ester (CAS 1898213-85-8) has a molecular weight of 236.19 g/mol, which is 14.03 g/mol higher than the methyl ester analog (CAS 676343-21-8, MW 222.16) and 28.05 g/mol higher than the free acid (CAS 1154762-97-6, MW 208.14) . This increased mass, combined with the additional methylene unit in the ester moiety, is expected to raise the calculated logP by approximately 0.5 log units relative to the methyl ester based on standard fragment-based predictions for homologous ester series, though experimentally determined logP values for this specific compound are not available in the public domain . The absence of a carboxylic acid proton in the ethyl ester eliminates the hydrogen-bond donor capacity present in the free acid (0 HBD for ester vs. 1 HBD for acid), which alters solubility profiles and chromatographic retention behavior [1].

Medicinal chemistry Process chemistry Building block procurement

Vendor-Specified Purity and Storage Conditions: Procurement-Ready Differentiation

Multiple reputable vendors specify the target compound at ≥97% purity (Aladdin, MolCore, Leyan) or 95% purity (Calpac Lab, CheMenu), with a consistent recommended storage condition of 2–8°C . In contrast, the free acid analog (CAS 1154762-97-6) is listed at 95% purity by Alfa Chemistry and ≥98% by Leyan, without a uniform cold-storage requirement across vendors . The ethyl ester's cold-storage specification (2–8°C) is more stringent than room-temperature storage of the free acid, reflecting the ester's greater susceptibility to hydrolytic degradation under ambient conditions—a factor that directly impacts shelf-life planning in procurement .

Chemical procurement Quality control Inventory management

Regiochemical Specificity: C5-Acetate Substitution vs. N1-Acetate and C5-Carboxylate Isomers

The target compound bears the acetate side chain at the pyrazole C5 position, a regiochemistry that is distinct from the N1-acetate regioisomer (ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, CAS 299405-24-6, MW 236.19, identical molecular weight but different connectivity) and from the C5-carboxylate analog (ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, CAS 1236144-18-5, MW 222.16) . The C5-acetate substitution pattern in the target compound provides a methylene spacer between the pyrazole ring and the ester carbonyl, which is absent in the C5-carboxylate analog where the carbonyl is directly attached to the ring. This structural difference alters the reactivity of the ester toward nucleophilic attack and the conformational flexibility of derivatives built from this scaffold—a distinction documented in the broader pyrazole medicinal chemistry literature where C5-acetate-linked compounds have been elaborated into CRAC channel inhibitors and kinase inhibitors [1].

Synthetic chemistry Regioselectivity Intermediate procurement

Biological Activity Inference from Structurally Related 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl Derivatives: CRAC Channel and Kinase Inhibition

No direct biological assay data for the ethyl ester target compound itself are available in the public domain. However, compounds containing the identical 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl pharmacophore have demonstrated potent and selective biological activity. Specifically, 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide derivatives were identified as potent CRAC channel inhibitors through screening of a chemical library, with lead compound 4′-chloro-5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)thiophene-2-carboxanilide (4) showing nanomolar potency [1]. In a separate program, 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide (compound 16677) exhibited IC50 = 35–145 nM against measles virus RNA-dependent RNA polymerase with a selectivity ratio (CC50/IC50) of approximately 16,500 [2]. These data establish that the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl scaffold, when elaborated with appropriate substituents, can yield highly potent and selective bioactive molecules—supporting the value of the target ethyl ester as a key intermediate for building such compound libraries [3].

Ion channel pharmacology Kinase inhibition Drug discovery

Synthetic Versatility: Ethyl Ester as a Differentiable Handle for Hydrolysis, Aminolysis, and Transesterification vs. Methyl Ester

The ethyl ester functionality in the target compound provides a differentiated reactivity profile compared to the methyl ester analog (CAS 676343-21-8) and the free acid (CAS 1154762-97-6) . Ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters (approximately 1.5- to 2-fold slower under standard saponification conditions due to the greater steric bulk of the ethoxy group), offering finer control in selective deprotection strategies when other base-labile groups are present [1]. Conversely, the ethyl ester can be transesterified to bulkier esters (e.g., tert-butyl, benzyl) that the methyl ester cannot directly access without proceeding through the free acid intermediate. The target compound has been documented as a building block that can undergo oxidation to the corresponding carboxylic acid, as well as participate in nucleophilic substitution and cyclization reactions to generate more complex heterocyclic systems .

Synthetic methodology Protecting group strategy Process development

Availability and Supply Chain: Multi-Vendor Sourcing with Consistent Specifications vs. Single-Source Analogs

The target ethyl ester (CAS 1898213-85-8) is listed by at least eight distinct vendors including Aladdin (97%, 2–8°C), MolCore (NLT 97%, ISO-certified), Leyan (98%), Calpac Lab (95%), CheMenu (95%+), Parchem, ABCR (AB596663), and Fisher Scientific (via eMolecules Pharmablock), with price points ranging from approximately $50–100 per 100 mg to $12,400 per gram depending on quantity and purity tier . This multi-vendor landscape contrasts with the methyl ester analog (CAS 676343-21-8), which is listed by fewer suppliers (primarily BOC Sciences, BenchChem, and Smolecule), and the regioisomeric N1-acetate (CAS 299405-24-6), which appears to be available from only one or two specialty suppliers . The broader supplier base for the ethyl ester reduces single-source procurement risk and enables competitive pricing for bulk orders.

Supply chain Vendor comparison Procurement risk

High-Value Application Scenarios for Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate Based on Quantifiable Differentiation Evidence


Medicinal Chemistry Library Synthesis Targeting Ion Channels and Kinases

Programs building focused compound libraries around the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl pharmacophore should procure this ethyl ester as the primary building block. The scaffold has demonstrated nanomolar potency in CRAC channel inhibitors (lead compound 4′-chloro derivative) and measles virus polymerase inhibitors (IC50 = 35–145 nM, selectivity ratio ~16,500) [1][2]. The ethyl ester's methylene spacer at C5 enables coupling to diverse amine, alcohol, and heterocyclic partners via the carboxylic acid intermediate obtained by ester hydrolysis—a synthetic sequence with documented precedent in the pyrazole medicinal chemistry literature [3].

Agrochemical Intermediate for Trifluoromethylpyrazole-Derived Herbicides and Fungicides

The compound serves as a key intermediate in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives that are building blocks for agrochemical active ingredients, including the herbicide pyroxasulfone [1]. The ethyl ester's multi-vendor availability (≥8 suppliers) and consistent purity specifications (95–98%) make it a procurement-ready starting material for process chemistry scale-up, while its cold-storage requirement (2–8°C) necessitates appropriate logistics planning for bulk orders [2].

Selective Ester Hydrolysis in Multi-Step Synthetic Sequences Requiring Chemoselectivity

When a synthetic route requires selective manipulation of multiple ester groups, the ethyl ester's slower alkaline hydrolysis rate (class-level principle: approximately 0.5–0.67× the rate of the corresponding methyl ester) provides a wider operational window for chemoselective transformations [1]. This property is particularly valuable in sequences where a methyl ester elsewhere in the molecule must be hydrolyzed preferentially, or where the ethyl ester must survive basic conditions while another protecting group is removed.

Fragment-Based Drug Discovery (FBDD) Requiring a Neutral, Moderately Lipophilic Pyrazole Fragment

The ethyl ester's intermediate molecular weight (236.19 g/mol) and absence of hydrogen-bond donors position it as a suitable fragment for FBDD campaigns where the trifluoromethylpyrazole core is desired as a pharmacophoric element [1]. Its estimated logP (approximately 1.3–2.2 based on calculated values for related pyrazole acetates) places it within favorable physicochemical space for fragment elaboration, while the ester handle provides a direct synthetic vector for growing the fragment toward high-affinity leads [2].

Quote Request

Request a Quote for ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.